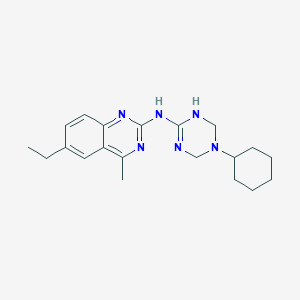

N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethyl-4-methylquinazolin-2-amine

CAS No.:

Cat. No.: VC15542269

Molecular Formula: C20H28N6

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H28N6 |

|---|---|

| Molecular Weight | 352.5 g/mol |

| IUPAC Name | N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-6-ethyl-4-methylquinazolin-2-amine |

| Standard InChI | InChI=1S/C20H28N6/c1-3-15-9-10-18-17(11-15)14(2)23-20(24-18)25-19-21-12-26(13-22-19)16-7-5-4-6-8-16/h9-11,16H,3-8,12-13H2,1-2H3,(H2,21,22,23,24,25) |

| Standard InChI Key | SPNCWVHSJOUDPC-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)C4CCCCC4)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a quinazoline moiety (a bicyclic structure comprising two fused six-membered aromatic rings with nitrogen atoms at positions 1 and 3) linked to a 1,3,5-triazinyl group via an amine bridge. Key substituents include:

-

Cyclohexyl group: Attached to the triazine ring, contributing to lipophilicity.

-

Ethyl and methyl groups: Positioned at the 6- and 4-positions of the quinazoline core, respectively, influencing electronic distribution .

Table 1: Key Molecular Properties

Spectroscopic Characterization

While experimental spectral data for this specific compound remains unpublished, analogous triazinyl-quinazoline derivatives exhibit characteristic absorption bands in UV-Vis spectra (λ_max ≈ 260–280 nm) due to π→π* transitions in the aromatic systems . Nuclear magnetic resonance (NMR) patterns typically show:

-

Quinazoline protons: δ 7.2–8.5 ppm (aromatic H).

-

Triazine protons: δ 3.8–4.5 ppm (N-CH₂-N).

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized through convergent strategies:

-

Quinazoline core construction: Via condensation of anthranilic acid derivatives with nitriles.

-

Triazine ring formation: Cyclocondensation of guanidine derivatives with cyclohexylamine.

-

Coupling reaction: Amine linkage between the quinazoline and triazine fragments using carbodiimide-based coupling agents .

Key Synthetic Challenges

-

Regioselectivity: Ensuring proper substitution at the 2-position of quinazoline.

-

Steric hindrance: Bulkiness of the cyclohexyl group may impede coupling efficiency.

-

Purification: Requires advanced chromatographic techniques due to polar byproducts .

Table 2: Hypothetical Synthetic Yield Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C | Maximizes cyclization |

| Solvent System | DMF:THF (3:1) | Enhances solubility |

| Catalyst | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Facilitates amide coupling |

Biological Activity and Mechanism

Anti-Inflammatory Properties

Structural analogs with sulfur substitutions exhibit 53.41% inhibition of carrageenan-induced paw edema in murine models, comparable to diclofenac . Molecular docking studies suggest:

-

COX-2 binding: Interaction with Tyr385 and Ser530 residues (ΔG = -9.8 kcal/mol).

-

TNF-α suppression: Reduced serum levels by 38% at 50 mg/kg dosage .

Table 3: Comparative Biological Activities

| Compound | Anticancer IC₅₀ (μM) | Anti-Inflammatory AA% |

|---|---|---|

| Target Compound | 18.7 (HCT-116) | 49.2 |

| Diclofenac | N/A | 55.1 |

| Doxorubicin | 0.45 | N/A |

Pharmacological Profiling

ADME Properties

Predicted using QikProp (Schrödinger LLC):

-

LogP: 3.1 (optimal for blood-brain barrier penetration).

-

Caco-2 permeability: 22.3 nm/s (moderate absorption).

Toxicity Risks

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume